1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride basic properties
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride basic properties
An In-Depth Technical Guide to 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Core Properties and Scientific Insights
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1MeTIQ HCl), a compound of significant interest in neuropharmacology and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore established synthesis methodologies, and critically examine its biological and pharmacological profile. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this intriguing molecule.
Introduction
1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous amine found in the mammalian brain and various food products.[1][2] Its hydrochloride salt is the form commonly used in research due to its stability and solubility. 1MeTIQ has garnered considerable attention for its potential neuroprotective, antidepressant, and anti-parkinsonian properties.[3][4][5] This guide aims to consolidate the current scientific knowledge on 1MeTIQ HCl, providing a foundation for further investigation and application.
Chemical and Physical Properties
1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the salt formed from the parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, and hydrochloric acid.[6] The core structure consists of a tetrahydroisoquinoline moiety with a methyl group at the 1-position.
Below is a summary of its key chemical and physical properties:
| Property | Value | Source(s) |
| IUPAC Name | 1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [6] |
| CAS Number | 111635-08-6 | [6] |
| Molecular Formula | C₁₀H₁₄ClN | [6][7] |
| Molecular Weight | 183.68 g/mol | [6] |
| Appearance | Colorless to light yellow to light pink oil (for the free base) | [3] |
| Solubility | Slightly soluble in water | [4][5] |
| Storage Temperature | 2-8°C | [3] |
Synthesis Methodologies
The synthesis of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic chemistry. The most common and versatile methods for preparing 1-substituted tetrahydroisoquinolines like 1MeTIQ include the Pictet-Spengler condensation and the Bischler-Napieralski reaction followed by reduction.
Pictet-Spengler Condensation
The Pictet-Spengler reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their analogs.[8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Diagram: Pictet-Spengler Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline
Caption: Generalized workflow of the Pictet-Spengler reaction for 1MeTIQ synthesis.
Experimental Protocol: A Generalized Pictet-Spengler Synthesis
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
-
Schiff Base Formation:
-
Dissolve 2-phenylethylamine in a suitable solvent (e.g., toluene or methanol).
-
Add acetaldehyde dropwise to the solution at room temperature.
-
Stir the reaction mixture for a predetermined time (e.g., 1-2 hours) to allow for the formation of the corresponding Schiff base.
-
-
Cyclization:
-
To the solution containing the Schiff base, add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or BF₃·OEt₂).[8]
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold solvent, and dry under vacuum to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
-
Bischler-Napieralski Reaction
An alternative route involves the Bischler-Napieralski reaction, where an N-acyl-β-arylethylamine is cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline.[8]
Biological and Pharmacological Profile
1MeTIQ exhibits a wide range of biological activities, with a primary focus on its effects within the central nervous system.
Neuroprotective and Anti-Parkinsonian Effects
1MeTIQ has demonstrated neuroprotective properties in various experimental models.[1][3] It has been shown to protect against the neurotoxicity induced by compounds like rotenone and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which are used to model Parkinson's disease in animals.[1][3] The proposed mechanisms for this neuroprotection are multifaceted and include:
-
Inhibition of Monoamine Oxidase (MAO): 1MeTIQ is a reversible, short-acting, and moderate inhibitor of both MAO-A and MAO-B.[3][4][5] By inhibiting MAO, 1MeTIQ can increase the levels of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) and reduce the formation of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Antioxidant Properties: 1MeTIQ may also act as a free radical scavenger, further contributing to its neuroprotective effects.[1][9]
Antidepressant-like Activity
Systemic administration of 1MeTIQ in animal models has produced antidepressant-like effects comparable to the tricyclic antidepressant imipramine.[3][4][5] This activity is likely linked to its ability to inhibit MAO, thereby increasing synaptic concentrations of key neurotransmitters implicated in mood regulation.
Interaction with Dopaminergic Systems
The parent compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, is classified as a dopamine antagonist, meaning it binds to but does not activate dopamine receptors, thereby blocking the actions of dopamine.[10] This interaction with the dopaminergic system is a key aspect of its pharmacological profile and is relevant to its potential therapeutic applications in conditions involving dopamine dysregulation.
Diagram: Proposed Mechanisms of 1MeTIQ's Neuroprotective Action
Caption: A simplified diagram illustrating the key proposed mechanisms of 1MeTIQ's neuroprotective and antidepressant effects.
Analytical Methods
The detection and quantification of 1MeTIQ in biological samples are crucial for pharmacokinetic and metabolic studies. A specific and sensitive method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the analysis of 1MeTIQ and its parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ).[2]
Key Features of the LC-MS/MS Method: [2]
-
Sample Preparation: Involves a combination of solvent and solid-phase extraction (SPE).
-
Chromatography: Reversed-phase chromatography is employed for separation.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
Internal Standard: A deuterated internal standard (1-MeTIQ-d4) is used for accurate quantification.
-
Limits of Detection: The method achieves low limits of detection, in the range of 0.01 ng/mL for 1-MeTIQ.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
GHS Hazard Classification: [6][10]
-
Acute Toxicity, Oral (Warning): May be harmful if swallowed.
-
Acute Toxicity, Inhalation (Warning): May be harmful if inhaled.
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Warning): May cause respiratory irritation.
Recommended Safety Precautions: [11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.
First Aid Measures: [11]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
References
- 1. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7 [sigmaaldrich.com]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, 95% | Fisher Scientific [fishersci.ca]
- 5. 1-methyl-1,2,3,4-tetrahydroisoquinoline | 4965-09-7 [chemicalbook.com]
- 6. 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | C10H14ClN | CID 9812950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 92214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.fi [fishersci.fi]
- 12. fishersci.com [fishersci.com]
